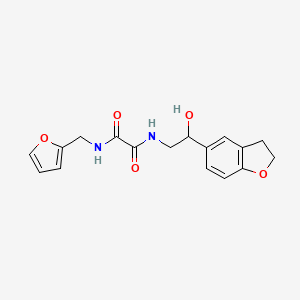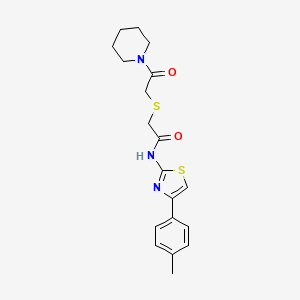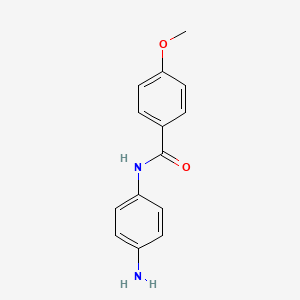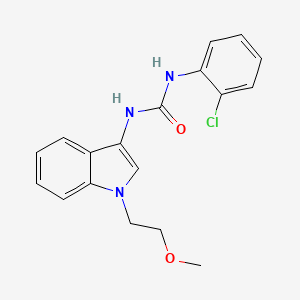
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound is a potent and selective inhibitor of the protein tyrosine phosphatase SHP-2, which has been implicated in various human diseases, including cancer, autoimmune disorders, and developmental disorders.
Applications De Recherche Scientifique
Fungicidal Applications
Research led by Wu et al. (2022) on N-(thiophen-2-yl) nicotinamide derivatives, which are structurally related to the chemical , has shown promising fungicidal activities. These derivatives were synthesized to explore their effectiveness against cucumber downy mildew, demonstrating superior efficacy compared to commercial fungicides. This suggests that compounds with similar structures may have potential as lead compounds for developing new fungicides (Wu et al., 2022).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of thio-substituted ethyl nicotinate derivatives, including those with pyridine and thiophene motifs, have demonstrated significant antimicrobial properties. Gad-Elkareem et al. (2011) investigated these derivatives, revealing their potential as antimicrobial agents. This indicates the broader applicability of thiophene and nicotinamide derivatives in combating microbial infections (Gad-Elkareem et al., 2011).
Corrosion Inhibition
A study by Chakravarthy et al. (2014) on the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution identified that such derivatives exhibit significant inhibition efficiency. This research underlines the potential of nicotinamide derivatives, including those with a thiophene group, in protecting metals from corrosion, thereby extending their application to industrial maintenance and preservation (Chakravarthy et al., 2014).
Analytical Applications
The development of a high-performance liquid chromatography method for the simultaneous micro-determination of nicotinamide and its major metabolites by Shibata et al. (1988) highlights the analytical significance of nicotinamide derivatives. This technique provides a foundation for the quantitative analysis of nicotinamide and related compounds in biological samples, underscoring their importance in biochemical research (Shibata et al., 1988).
Biochemical Research
The study of the metabolic fate of nicotinamide in higher plants by Matsui et al. (2007) explores how plants metabolize nicotinamide, leading to the synthesis of various conjugates. This research sheds light on the biochemical pathways involving nicotinamide and its derivatives in plant systems, providing insights into plant physiology and potential agricultural applications (Matsui et al., 2007).
Propriétés
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c17-16(18,19)12-4-3-11(10-20-12)14(22)21-15(5-7-23-8-6-15)13-2-1-9-24-13/h1-4,9-10H,5-8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLWRXKEECAYRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)
![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2411703.png)
![Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2411704.png)
![N-(2-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411706.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2411707.png)

![8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411710.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2411713.png)
![4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2411714.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)
![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)
